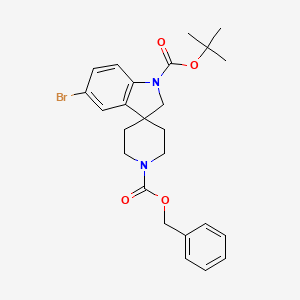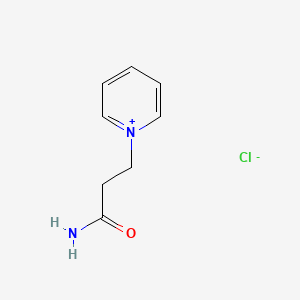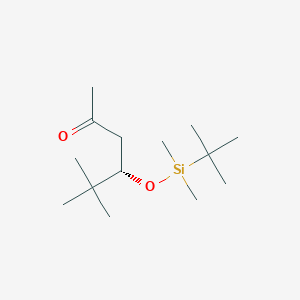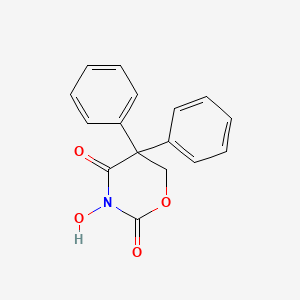
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two methyl groups and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-dimethylcyclohexane, which is then subjected to further chemical transformations.
Cyclization: The cyclohexane derivative undergoes cyclization to form the pyranone ring. This step often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological molecules.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclohexane: Shares the cyclohexane ring structure but lacks the pyranone ring.
6,6-Dimethyl-5h-pyran-2-one: Contains the pyranone ring but does not have the cyclohexane ring.
Uniqueness
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one is unique due to the combination of its cyclohexane and pyranone rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61431-53-6 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3-(1,2-dimethylcyclohexyl)-2,2-dimethyl-3H-pyran-6-one |
InChI |
InChI=1S/C15H24O2/c1-11-7-5-6-10-15(11,4)12-8-9-13(16)17-14(12,2)3/h8-9,11-12H,5-7,10H2,1-4H3 |
InChI Key |
LGNJGPJHODMDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C)C2C=CC(=O)OC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)

![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)




![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)

![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)

